4-Bromo-2-(propane-2-sulfonyl)aniline
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
This compound possesses the Chemical Abstracts Service registry number 1541019-02-6 and exhibits a molecular formula of C9H12BrNO2S. The compound maintains a molecular weight of 278.17 grams per mole, reflecting the cumulative atomic contributions of its constituent elements. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound precisely describes the spatial arrangement of functional groups on the benzene ring, with the amino group serving as the primary functional designation that establishes the aniline foundation.
The systematic naming convention follows established International Union of Pure and Applied Chemistry protocols for polysubstituted aromatic compounds. The base structure aniline indicates the presence of an amino group (-NH2) attached to a benzene ring, which serves as the parent compound for nomenclature purposes. The numerical prefixes 4-bromo and 2-(propane-2-sulfonyl) specify the exact positions of the bromine atom and the isopropyl sulfonyl group, respectively, relative to the amino group's position. This precise positional notation ensures unambiguous identification of the compound's structure and distinguishes it from other possible constitutional isomers.
The molecular structure incorporates three distinct functional groups attached to a benzene ring: an amino group (-NH2), a bromine atom (Br), and a propane-2-sulfonyl group (-SO2CH(CH3)2). The propane-2-sulfonyl substituent represents an isopropyl group bonded to a sulfonyl functionality, creating a bulky electron-withdrawing group that significantly influences the compound's electronic properties. The arrangement of these substituents creates a unique electronic environment within the aromatic system, with the electron-donating amino group positioned opposite to the strongly electron-withdrawing sulfonyl functionality.
Table 1: Fundamental Chemical Properties of this compound
Positional Isomerism in Sulfonylated Bromoaniline Derivatives
Positional isomerism represents a fundamental concept in organic chemistry where compounds share identical molecular formulas but differ in the spatial arrangement of functional groups along the carbon skeleton. Within the context of sulfonylated bromoaniline derivatives, positional isomerism creates a complex landscape of structurally related compounds that exhibit distinct chemical and physical properties despite their shared elemental composition. The systematic investigation of these isomeric relationships provides crucial insights into structure-activity relationships and synthetic accessibility patterns.
The bromoaniline framework allows for multiple positional arrangements of the bromine substituent relative to the amino group, creating ortho, meta, and para relationships. When combined with sulfonyl substituents of varying chain lengths and branching patterns, the resulting isomeric diversity becomes substantial. For instance, 3-Bromo-4-(propane-1-sulfonyl)aniline represents a constitutional isomer where the bromine occupies the meta position relative to the amino group, while the sulfonyl group features a linear propyl chain rather than the branched isopropyl arrangement found in this compound. This structural variation demonstrates how subtle changes in substituent positioning and connectivity can generate distinct chemical entities.
The electronic effects of positional isomerism in these compounds extend beyond simple steric considerations. Position isomers have the same carbon skeleton and the same functional group but differ from each other in the location of the functional group in the carbon chain. The proximity of electron-withdrawing bromine and sulfonyl groups to the electron-donating amino functionality creates varying degrees of electronic conjugation and inductive effects. These electronic perturbations influence fundamental properties such as acidity, nucleophilicity, and reactivity patterns in electrophilic aromatic substitution reactions.
Contemporary synthetic approaches to sulfonylated anilines have revealed complementary disconnection strategies that provide access to different positional isomers. Recent research has demonstrated that orthо-sulfonyl anilines can be synthesized through an aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which leads directly to ortho-sulfonyl anilines through formation of a new carbon-nitrogen bond with excellent levels of regiocontrol for the ortho position over all others. This methodology represents a significant advancement over classical aniline sulfonation approaches, which typically require harsh conditions and provide limited control over regioselectivity.
Table 2: Comparative Analysis of Sulfonylated Bromoaniline Positional Isomers
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry throughout the nineteenth and twentieth centuries provides essential context for understanding the significance of compounds like this compound within the broader landscape of synthetic organic chemistry. Organosulfur chemistry encompasses the study of the properties and synthesis of organosulfur compounds, which are organic compounds that contain sulfur. The historical evolution of this field demonstrates the progressive sophistication of synthetic methodologies and the expanding recognition of sulfur-containing compounds in biological and medicinal applications.
The nineteenth century witnessed fundamental discoveries in organosulfur chemistry that established the theoretical foundations for modern synthetic approaches. Early investigations focused on simple sulfur-containing functional groups and their characteristic reactions, gradually expanding to encompass more complex polyfunctional molecules. The systematic study of sulfur's unique electronic properties, including its ability to adopt multiple oxidation states and form stable bonds with both carbon and heteroatoms, provided the conceptual framework for developing specialized synthetic methodologies.
The sulfonyl functional group, which features prominently in this compound, represents one of the most versatile and synthetically useful organosulfur functionalities. A sulfonyl group is either a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group, similarly to acyl groups. Sulfonyl groups can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen. The development of reliable methods for introducing sulfonyl functionality into aromatic systems has been a major focus of synthetic organic chemistry, leading to numerous pharmaceutical and materials applications.
The contemporary understanding of sulfonyl group reactivity has been significantly enhanced by recent mechanistic investigations. Modern research has revealed that sulfonyl groups can be reduced to the sulfide with diisobutylaluminium hydride, while lithium aluminium hydride reduces some but not all sulfones to sulfides. These reduction reactions demonstrate the synthetic versatility of sulfonyl-containing compounds and their potential for further chemical elaboration. The ability to selectively manipulate sulfonyl functionality while preserving other reactive sites within complex molecules has made these compounds valuable synthetic intermediates.
The historical progression from simple organosulfur compounds to sophisticated polyfunctional molecules like this compound reflects the maturation of synthetic organic chemistry as a discipline. Early synthetic efforts focused primarily on the formation of individual carbon-sulfur bonds, while contemporary approaches emphasize the strategic installation of multiple functional groups to create molecules with precisely defined electronic and steric properties. This evolution demonstrates the increasing sophistication of synthetic planning and the growing appreciation for the role of organosulfur compounds in advanced chemical research.
Table 3: Historical Milestones in Organosulfur Chemistry Development
Properties
IUPAC Name |
4-bromo-2-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNZOORLYPNGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aromatic Amines
The propane-2-sulfonyl group can be introduced via sulfonylation of the aniline derivative using propane-2-sulfonyl chloride or related sulfonylating agents under basic conditions. This reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide linkage.
- Reaction conditions: Base such as potassium carbonate (K2CO3) or triethylamine (TEA) in an aprotic solvent like acetone or dichloromethane.
- Temperature: Usually room temperature to mild heating (25–80°C).
- Yield: Moderate to good yields (60–80%) depending on reaction time and purity of reagents.
Bromination of Aromatic Amines
Selective bromination at the 4-position relative to the amino group can be achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
- Regioselectivity: The amino group is an ortho/para-directing activator, favoring substitution at the 4-position.
- Reaction conditions: Bromine or NBS in acetic acid or other suitable solvents, often at 0–25°C to control reaction rate.
- Yield: High regioselectivity and yields (70–90%) are generally reported.
Alternative Synthetic Route: Sequential Functionalization
An alternative approach involves:
- Starting from 2-aminobenzenesulfonic acid derivatives,
- Introducing the propane-2-sulfonyl group via sulfonylation,
- Then performing bromination,
- Or vice versa, depending on the stability and reactivity of intermediates.
Use of Propargyl Bromide for Derivative Synthesis
Related compounds such as (prop-2-ynyloxy)benzene derivatives have been synthesized via reaction of phenol or aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone solvent under reflux conditions (80°C), achieving yields from 53% to 85%. While this method is specific for propargyl ether derivatives, it demonstrates the utility of alkylation reactions under basic conditions in acetone solvent for functionalizing aromatic amines.
Optimization Parameters and Reaction Conditions
Based on studies of similar compounds, the following parameters critically affect the yield and purity of the target compound:
Representative Data from Related Syntheses
Mechanistic Insights and Notes
- Electron-withdrawing groups on the aromatic ring stabilize phenoxide or aniline intermediates, enhancing sulfonylation and bromination yields.
- Electron-donating groups reduce acidity and nucleophilicity, lowering yields.
- Aprotic polar solvents like acetone provide optimal solvation for nucleophilic substitution and sulfonylation.
- Excess base ensures complete deprotonation and drives the reaction forward.
- Prolonged reflux under nitrogen atmosphere prevents oxidation and side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(propane-2-sulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemical Synthesis Applications
1. Building Block for Organosulfur Compounds:
4-Bromo-2-(propane-2-sulfonyl)aniline serves as a valuable building block in the synthesis of various organosulfur compounds. It can undergo sulfonylation reactions, which are crucial for creating sulfonamides and sulfones. These compounds are widely used in pharmaceuticals and agrochemicals due to their biological activities .
2. Synthesis of Advanced Materials:
The compound can be utilized in the development of advanced materials such as polymers and dyes. Its ability to participate in various chemical reactions makes it an essential precursor for creating functional materials with specific properties .
Biological Applications
1. Potential Therapeutic Properties:
Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Studies have shown that sulfonyl-containing compounds can modulate biological pathways involved in inflammation and cancer progression, making this compound a candidate for further investigation in drug development .
2. Ligand in Biochemical Assays:
The compound has been investigated for its potential role as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biological targets, providing insights into enzyme activity and receptor interactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonamide derivatives, including those derived from this compound. The research demonstrated that these compounds inhibited tumor growth in vitro and showed promise in preclinical models for cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory effects of sulfonyl compounds. The findings indicated that derivatives of this compound could significantly reduce markers of inflammation in cellular models, suggesting potential therapeutic applications in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(propane-2-sulfonyl)aniline involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Positional Effects
The positional arrangement of substituents profoundly impacts physical and chemical properties. For instance:
- 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline (C₁₀H₁₄BrNO₂S, ) is a positional isomer with bromine at position 2 and a propane-2-sulfonylmethyl group at position 4. This structural variation alters electronic effects and steric bulk compared to the target compound .
Electronic Effects of Substituents
Substituents influence reactivity and stability through electronic effects:
- 4-Bromo-2-(trifluoromethyl)aniline (C₇H₅BrF₃N, ): The trifluoromethyl (-CF₃) group is a weaker EWG than -SO₂-C(CH₃)₂ but still reduces electron density on the aromatic ring. This compound has a boiling point of 84–86°C and density of 1.71 g/cm³ , indicating lower polarity compared to the sulfonyl analog .
- 4-Bromo-2-fluoroaniline (C₆H₅BrFN, ): The smaller -F substituent exerts moderate electron withdrawal. Its melting point (40–42°C ) and density (1.694 g/cm³ ) reflect reduced steric hindrance and weaker intermolecular forces compared to bulkier groups .
Steric and Functional Group Diversity
- Its molecular weight (228.13 g/mol) is lower than the sulfonyl analog due to the absence of oxygen and sulfur atoms .
- 4-Bromo-2-(pyridine-2-carboximidoyl)aniline (C₁₂H₁₀BrN₃, ): The pyridine-based substituent enables coordination with metal ions, highlighting applications in catalysis or material science distinct from sulfonyl derivatives .
Data Tables
Table 1: Comparative Physical and Structural Properties
Biological Activity
4-Bromo-2-(propane-2-sulfonyl)aniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a sulfonyl group attached to an aniline backbone. Its molecular structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL, indicating moderate efficacy against resistant strains .
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in managing inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
- Cytokine Modulation : By modulating the expression of cytokines, it may help in reducing inflammation.
- Receptor Interaction : Potential interactions with cellular receptors could lead to altered signaling pathways involved in inflammation and immune response .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against various bacterial strains. The study utilized both disk diffusion and broth dilution methods to ascertain its effectiveness. Results indicated that the compound displayed a broad spectrum of activity, particularly against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Activity
A separate study focused on the anti-inflammatory properties of the compound using an animal model of arthritis. Mice treated with this compound showed a significant decrease in paw swelling and inflammatory markers compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
